(3-Chloro-5-nitrophenyl)methanol

Description

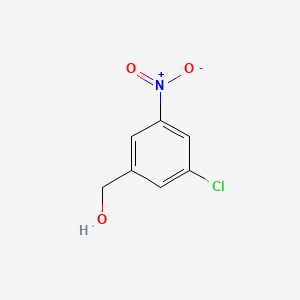

(3-Chloro-5-nitrophenyl)methanol (CAS: 79944-62-0) is a substituted benzyl alcohol derivative with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Key physical properties include a boiling point of 333.5°C, density of 1.477 g/cm³, and a flash point of 155.5°C . It is commonly used in pharmaceutical and chemical research as an intermediate for synthesizing more complex molecules, such as histone methyltransferase inhibitors . The compound features a nitro group (-NO₂) at the 5-position and a chlorine atom at the 3-position on the aromatic ring, with a hydroxymethyl (-CH₂OH) group at the 1-position, conferring both polar and reactive characteristics.

Properties

IUPAC Name |

(3-chloro-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBQUSJJIYIBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680970 | |

| Record name | (3-Chloro-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79944-62-0 | |

| Record name | (3-Chloro-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-5-nitrophenyl)methanol: can be synthesized through several methods. One common approach involves the nitration of (3-chlorophenyl)methanol to introduce the nitro group at the 5-position. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the starting material.

Another method involves the reduction of (3-chloro-5-nitrobenzaldehyde) using a reducing agent such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). This reduction converts the aldehyde group to a hydroxymethyl group, yielding This compound .

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-nitrophenyl)methanol: undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form or further to using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: The nitro group can be reduced to an amino group, forming using reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), hydrogen gas (H(_2)) with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: ,

Substitution: Various substituted phenylmethanol derivatives

Scientific Research Applications

(3-Chloro-5-nitrophenyl)methanol: has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and hydroxyl groups. It may also serve as a model compound in biochemical assays.

Medicine: Derivatives of may exhibit biological activity, making them candidates for drug development. Research into its pharmacological properties could lead to new therapeutic agents.

Industry: The compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-chloro-5-nitrophenyl)methanol depends on its specific application. In chemical reactions, the compound’s functional groups (chlorine, nitro, and hydroxymethyl) play crucial roles in determining its reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, which can influence the compound’s reactivity in electrophilic aromatic substitution reactions.

In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Alcohols

(3-Chloro-2-fluoro-5-nitrophenyl)methanol (CID 53352178)

- Molecular Formula: C₇H₅ClFNO₃ .

- Structural Differences : A fluorine atom replaces hydrogen at the 2-position.

2-Chloro-3-nitrophenol

- Molecular Formula: C₆H₄ClNO₃ .

- Structural Differences : A hydroxyl (-OH) group replaces the hydroxymethyl (-CH₂OH) group.

- Physical Properties : Melting point = 120.5°C , density = 1.554 g/cm³ , flash point = 122.9°C .

- Functional Impact: The phenolic -OH group increases acidity (pKa ~8–10) compared to the less acidic benzyl alcohol (-CH₂OH, pKa ~15–16), affecting solubility in basic aqueous solutions.

Nitro-Substituted Aromatic Ketones

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

- Molecular Formula : C₉H₆ClF₃O .

- Structural Differences : A ketone (-COCH₃) replaces the hydroxymethyl group, and a trifluoromethyl (-CF₃) group is added at the 5-position.

- Functional Impact: The electron-withdrawing -CF₃ group reduces electron density on the aromatic ring, making the compound less reactive toward electrophilic substitution compared to (3-Chloro-5-nitrophenyl)methanol.

Chloro-Nitro Toluene Derivatives

4-Chloro-2-nitrotoluene

- Molecular Formula: C₇H₆ClNO₂ .

- Structural Differences : A methyl (-CH₃) group replaces the hydroxymethyl (-CH₂OH) group.

- Functional Impact: The absence of the hydroxyl group reduces polarity, leading to lower boiling points and solubility in polar solvents compared to this compound.

Biological Activity

(3-Chloro-5-nitrophenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

This compound, with the chemical formula C7H6ClN O3, features a chlorinated and nitro-substituted aromatic ring that contributes to its reactivity and biological activity. The presence of both electron-withdrawing groups (chlorine and nitro) enhances its potential for interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, nitro-containing ligands have shown effective activity against various bacteria and fungi. In particular:

- Bacterial Activity : Compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition compared to control groups .

- Fungal Activity : The compound has potential antifungal effects, especially against Candida albicans, where it has been shown to disrupt biofilm formation and reduce cell viability at certain concentrations .

2. Anticancer Activity

The anticancer properties of this compound derivatives have been explored in several studies:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by interacting with DNA and inhibiting replication processes, similar to established chemotherapeutics like cisplatin .

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., A549 lung adenocarcinoma) have demonstrated that derivatives can significantly reduce cell proliferation, with IC50 values indicating potent activity against these tumor cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an IC50 value lower than that of standard antibiotics, suggesting a promising alternative for treating resistant strains.

Case Study 2: Anticancer Properties

In a separate investigation, the anticancer effects of this compound were assessed in a mouse model bearing A549 tumors. Treatment resulted in a marked reduction in tumor size and weight compared to untreated controls, indicating significant therapeutic potential.

Research Findings Summary Table

| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | E. coli | 20 | Inhibition of cell wall synthesis |

| Antifungal | C. albicans | 15 | Disruption of biofilm formation |

| Anticancer | A549 Cells | 10 | Induction of apoptosis via DNA interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.